molecular formula C13H25NO B13268209 N-(oxolan-2-ylmethyl)cyclooctanamine CAS No. 869944-85-4

N-(oxolan-2-ylmethyl)cyclooctanamine

Cat. No.: B13268209
CAS No.: 869944-85-4
M. Wt: 211.34 g/mol
InChI Key: NJQJHPYXHMGKHZ-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)cyclooctanamine is an organic compound with the molecular formula C13H25NO It is a derivative of cyclooctanamine, where the amine group is substituted with an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with oxirane (ethylene oxide) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclooctanamine attacks the oxirane ring, resulting in the formation of the oxolan-2-ylmethyl group.

Reaction Conditions:

    Temperature: The reaction is usually carried out at room temperature to moderate temperatures (20-50°C).

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:

    Reactant Mixing: Cyclooctanamine and oxirane are continuously fed into the reactor.

    Reaction: The mixture is maintained at the desired temperature and pressure.

    Product Isolation: The product is separated from the reaction mixture using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Oxides or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(oxolan-2-ylmethyl)cyclooctanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)cyclooctanamine involves its interaction with molecular targets such as enzymes or receptors. The oxolan-2-ylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanamine: The parent compound without the oxolan-2-ylmethyl substitution.

    N-(oxolan-2-ylmethyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cyclooctane ring.

    N-(oxolan-2-ylmethyl)cyclododecanamine: A similar compound with a cyclododecane ring.

Uniqueness

N-(oxolan-2-ylmethyl)cyclooctanamine is unique due to its larger ring size (cyclooctane) compared to cyclohexane or cyclododecane derivatives. This larger ring size can influence the compound’s conformational flexibility and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

869944-85-4

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)cyclooctanamine

InChI

InChI=1S/C13H25NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h12-14H,1-11H2

InChI Key

NJQJHPYXHMGKHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCC2CCCO2

Origin of Product

United States

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